5-Bromopyrimidine-2-carbaldehyde
Overview
Description
5-Bromopyrimidine-2-carbaldehyde is a chemical compound with the IUPAC name 5-bromo-2-pyrimidinecarbaldehyde . It has a molecular weight of 187 and its InChI code is 1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H .
Molecular Structure Analysis
The molecular structure of 5-Bromopyrimidine-2-carbaldehyde can be represented by the InChI code 1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
5-Bromopyrimidine-2-carbaldehyde has a molecular weight of 187 . It is a solid at room temperature and is typically stored in a refrigerator .Scientific Research Applications
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Supramolecular Chemistry and Luminescent Complexes
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Synthesis of Porphyrins
- Structure and Vibrational Spectra Studies
- Summary of Application : 5-Bromopyrimidine-2-carbaldehyde is used in studies investigating its structure and vibrational spectra .
- Methods of Application : The compound is studied in both the room temperature neat crystalline phase and when isolated in cryogenic Ar, Kr, and Xe matrices . The experimental studies are complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .
- Results or Outcomes : The intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential . Structural analysis further supports the existence of weak coupling between the intermolecular interactions and the structure of the constituting molecular units in the crystalline state .
Safety And Hazards
5-Bromopyrimidine-2-carbaldehyde is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-bromopyrimidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUNSYBCDXVLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717072 | |
Record name | 5-Bromopyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidine-2-carbaldehyde | |
CAS RN |
944902-05-0 | |
Record name | 5-Bromo-2-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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